molecular formula C7H9N3O2 B13903897 N-Pyrazin-2-ylalanine CAS No. 87831-85-4

N-Pyrazin-2-ylalanine

Cat. No.: B13903897
CAS No.: 87831-85-4
M. Wt: 167.17 g/mol
InChI Key: HHPOTEDHKHCARL-UHFFFAOYSA-N
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Description

Contextualization within Pyrazine (B50134) Chemistry and Modified Amino Acid Derivatives

N-Pyrazin-2-ylalanine is classified as a modified amino acid derivative, positioning it at the intersection of pyrazine chemistry and peptide science. The core of this molecule is the pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para orientation. mdpi.comresearchgate.netnih.gov This structural arrangement confers specific properties, such as a weaker base character (pKa 0.65) compared to pyridine (B92270) or pyrimidine (B1678525) and a symmetrical structure resulting in a zero dipole moment. nih.gov Pyrazines are prevalent in nature, contributing to the flavor and aroma of many raw and processed foods, and are also found in plants, insects, and microorganisms. researchgate.netd-nb.info In medicinal chemistry, the pyrazine scaffold is valued for its ability to engage in hydrogen bonding and other molecular interactions, making it a common feature in pharmacologically active compounds. mdpi.comnih.gov

Modified amino acids, or unnatural amino acids, are analogs of the canonical proteinogenic amino acids. They are powerful tools in chemical biology for probing protein structure and function, developing novel therapeutic agents, and creating peptides with enhanced stability or specific binding properties. By substituting a functional group onto a standard amino acid backbone, researchers can introduce new chemical handles or steric and electronic features. This compound exemplifies this, where an alanine (B10760859) scaffold is functionalized at its amino group with a pyrazin-2-yl moiety. This modification transforms the simple amino acid into a heterocyclic derivative with distinct chemical characteristics.

Table 1: General Properties of the Pyrazine Ring

Property Description
Structure Six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. mdpi.comresearchgate.net
Formula C₄H₄N₂
Basicity (pKa) 0.65. nih.gov
Resonance Energy 24.3 Kcal/mol. nih.gov
Dipole Moment 0 D (due to symmetry). nih.gov
Occurrence Found in natural products, heated foods (via Maillard reaction), and used as a scaffold in medicinal chemistry. researchgate.netd-nb.info

Significance of this compound and Related Analogs in Academic Inquiry

The significance of this compound and its analogs in academic research stems from the diverse biological activities exhibited by pyrazine-containing molecules. mdpi.com The incorporation of a pyrazine ring into a peptide backbone can impart unique conformational constraints and introduce a site for specific interactions with biological targets. Research has shown that pyrazine derivatives possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. mdpi.comnih.gov

Analogs and related structures are actively investigated for their therapeutic potential. For instance, 2,6-disubstituted pyrazines have been identified as a promising chemotype for inhibiting casein kinase 2 (CSNK2A), a protein implicated in various diseases, including cancer. nih.gov Similarly, a related compound, N-(pyrazine-2-carbonyl)-L-phenylalanine, serves as a key intermediate in the synthesis of more complex molecules like bortezomib, a proteasome inhibitor used in cancer therapy. google.com The synthesis of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds has yielded compounds with notable antibacterial and anticancer activity against lung cancer cell lines. nih.govrsc.org These findings underscore the academic interest in pyrazine-amino acid conjugates as building blocks for discovering new bioactive agents and pharmacological probes. The development of stable, non-hydrolysable amino acid analogs, such as 4-phosphopyrazol-2-yl alanine (an analog of phosphohistidine), further highlights the broader research strategy of using heterocyclic amino acids to create tools for biological study. rsc.org

Table 2: Examples of Bioactive Pyrazine Derivatives

Compound Class / Derivative Reported Biological Significance Reference(s)
Cinnamic acid–pyrazine derivatives Inhibition of HCV NS5B RdRp; neuroprotective effects. mdpi.com
Piperlongumine–ligustrazine derivatives Potent anticancer activity against HCT116 cell line. mdpi.com
2,6-disubstituted pyrazines Potent and selective inhibitors of CSNK2A and PIM kinases. nih.gov
N-(2-(pyrazin-2-yl-oxy)ethyl) benzamides Antibacterial activity and cytotoxicity against A549 lung cancer cells. nih.govrsc.org
N-(pyrazine-2-carbonyl)-L-phenylalanine Intermediate in the synthesis of proteasome inhibitors. google.com

Historical Developments in Pyrazine-Substituted Amino Acid Research

The study of pyrazine-substituted amino acids is a relatively modern field that builds upon a longer history of pyrazine chemistry. The historical timeline began with the identification of pyrazines as naturally occurring compounds. In the 1960s, pyrazines were characterized in galbanum oil and, notably, tetramethylpyrazine was isolated from cultures of Bacillus subtilis. researchgate.netunimas.my A significant area of early research was food chemistry, where pyrazines were identified as key products of the Maillard reaction, the chemical process responsible for the browning and flavor of roasted and baked foods. d-nb.infounimas.my This reaction involves the condensation of amino acids and reducing sugars. acs.org

The synthesis of pyrazine derivatives has evolved considerably over the decades. Early methods often relied on the condensation of α-dicarbonyl compounds with diamines. d-nb.info A review of the historical development of pyrazine synthesis outlines several key approaches, including condensation reactions, ring closures, and metal-catalyzed methods. researchgate.netunimas.my

The specific focus on synthesizing pyrazine-substituted amino acids like this compound is a more recent development, driven by the broader trends in medicinal chemistry and chemical biology. As the importance of unnatural amino acids became more apparent for peptide and protein engineering, researchers began to explore the incorporation of diverse heterocyclic systems, including pyrazine. researchgate.netthegauntgroup.com The development of synthetic routes, such as the one described for N-(pyrazine-2-yl carbonyl)-L-phenylalanine, illustrates the progression from general pyrazine chemistry to the targeted creation of specific amino acid derivatives for applications in drug discovery and biological research. google.com This history reflects a shift from identifying pyrazines in nature to rationally designing and synthesizing pyrazine-containing molecules for specific functional purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87831-85-4

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-(pyrazin-2-ylamino)propanoic acid

InChI

InChI=1S/C7H9N3O2/c1-5(7(11)12)10-6-4-8-2-3-9-6/h2-5H,1H3,(H,9,10)(H,11,12)

InChI Key

HHPOTEDHKHCARL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=NC=CN=C1

Origin of Product

United States

Advanced Synthetic Methodologies for N Pyrazin 2 Ylalanine and Its Analogs

Chemo-Enzymatic Approaches in N-Pyrazin-2-ylalanine Synthesis

The integration of enzymatic methods with traditional chemical synthesis offers a powerful and sustainable approach for the production of complex chiral molecules like this compound. These chemo-enzymatic routes often provide high selectivity under mild reaction conditions.

Enantioselective Synthesis through Biocatalysis

The production of enantiomerically pure amino acids is crucial for their biological applications. Biocatalysis, utilizing enzymes as catalysts, is a highly effective method for achieving enantioselectivity. One prominent strategy is the kinetic resolution of a racemic mixture. For instance, enzymes like penicillin G acylase have been successfully employed for the kinetic resolution of racemic amines and amino acids. This process involves the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. While specific examples for this compound are not extensively documented in publicly available literature, the principle is broadly applicable to novel amino acid derivatives.

Another powerful biocatalytic tool is the use of transaminases for asymmetric synthesis. These enzymes can catalyze the transfer of an amino group from a donor molecule to a keto acid precursor, generating the corresponding amino acid with high enantiomeric excess. The selection of an appropriate transaminase and the optimization of reaction conditions are critical for achieving high yields and stereoselectivity.

Substrate Promiscuity and Enzyme Engineering for this compound Production

Many enzymes exhibit substrate promiscuity, meaning they can catalyze reactions on non-natural substrates. This inherent flexibility can be exploited for the synthesis of novel compounds like this compound. By screening a diverse range of existing enzymes, it may be possible to identify biocatalysts capable of accepting pyrazine-containing substrates.

Furthermore, the power of enzyme engineering, through techniques like directed evolution and rational design, allows for the tailoring of enzymes with enhanced activity, stability, and selectivity for specific non-natural substrates. For example, researchers have successfully engineered aminotransferases to exhibit altered substrate specificity, enabling the synthesis of a variety of non-canonical amino acids. This approach holds significant promise for developing bespoke enzymes for the efficient production of this compound.

Chemical Synthesis Strategies for this compound Scaffold Construction

Traditional organic synthesis provides a versatile and scalable platform for the construction of the this compound scaffold. These methods typically involve the formation of the key bond between the pyrazine (B50134) ring and the alanine (B10760859) nitrogen atom.

Condensation Reactions in Pyrazine-Amino Acid Linkage Formation

Condensation reactions are a fundamental strategy for forming the N-C bond in this compound. A common approach is the nucleophilic aromatic substitution reaction between an activated pyrazine, such as 2-chloropyrazine, and an alanine derivative. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino group of alanine on the electron-deficient pyrazine ring. The use of a protected form of alanine, such as an ester, is often necessary to prevent unwanted side reactions.

Another established method is reductive amination. This involves the reaction of a pyrazine aldehyde or ketone with alanine or its ester to form an intermediate imine, which is then reduced in situ to the desired N-substituted amino acid. The choice of reducing agent is critical to ensure the selective reduction of the imine without affecting other functional groups.

Metal-Catalyzed Coupling Reactions for this compound Synthesis

Modern synthetic chemistry has been revolutionized by the development of metal-catalyzed cross-coupling reactions, which provide efficient and general methods for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a particularly powerful tool for the synthesis of N-aryl and N-heteroaryl amines. This reaction would involve the coupling of a halopyrazine with an alanine ester in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The careful selection of the ligand is often crucial for achieving high catalytic activity and product yields.

The table below summarizes key parameters for potential metal-catalyzed coupling reactions for the synthesis of this compound.

ReactionCatalyst SystemReactantsKey Considerations
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd₂(dba)₃) + Phosphine ligand (e.g., Xantphos, BINAP)Halopyrazine (e.g., 2-chloropyrazine), Alanine esterLigand choice is critical for reaction efficiency. Base selection (e.g., Cs₂CO₃, K₃PO₄) is important.
Ullmann Condensation Copper catalyst (e.g., CuI) + Ligand (e.g., 1,10-phenanthroline)Halopyrazine, AlanineOften requires higher reaction temperatures compared to palladium-catalyzed reactions.

N-Substitution Reactions and Ring Closure Methodologies

The formation of the crucial N-C bond between the pyrazine ring and the alanine nitrogen is primarily achieved through N-substitution reactions on a pre-formed pyrazine ring. Alternatively, ring closure methodologies offer a convergent approach where the pyrazine heterocycle is constructed from acyclic precursors already bearing the alanine moiety.

N-Substitution Approaches:

Two principal methods dominate the synthesis of N-aryl amino acids: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly when activated with a suitable leaving group at the 2-position, such as a halogen (Cl, Br). youtube.comnih.gov The reaction proceeds by the addition of an alanine derivative (e.g., L-alanine methyl ester) as the nucleophile to a 2-halopyrazine. This forms a Meisenheimer complex intermediate, which then rearomatizes by expelling the halide ion. researchgate.net The reaction is typically carried out in the presence of a base to deprotonate the alanine's amino group, enhancing its nucleophilicity. The reactivity is significantly influenced by substituents on the pyrazine ring; electron-withdrawing groups enhance the reaction rate. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone for forming C-N bonds and is highly effective for the N-arylation of amino acids. wikipedia.orgorganic-chemistry.org The reaction couples an aryl halide (2-chloropyrazine or 2-bromopyrazine) with an alanine ester using a palladium catalyst, a phosphine ligand, and a base. researchgate.netnih.gov The choice of ligand is critical for reaction efficiency, with sterically hindered, electron-rich phosphine ligands like XPhos or Josiphos-type ligands often providing superior results. researchgate.netbeilstein-journals.org This method offers broad functional group tolerance and generally proceeds under milder conditions than classical SNAr, making it a versatile tool for synthesizing a wide array of this compound analogs. researchgate.net

MethodSubstratesCatalyst/ReagentsConditionsAdvantages
SNAr 2-Halopyrazine, Alanine EsterBase (e.g., K₂CO₃, NaH)High Temperature, Polar Aprotic Solvent (e.g., DMF, DMSO)Cost-effective, no transition metal required.
Buchwald-Hartwig 2-Halopyrazine, Alanine EsterPd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine Ligand, Base (e.g., NaOt-Bu, Cs₂CO₃)Moderate Temperature, Anhydrous Solvent (e.g., Toluene, Dioxane)High yields, broad substrate scope, mild conditions. wikipedia.orgresearchgate.net

Ring Closure Methodologies:

While less common for the direct synthesis of this compound itself, ring closure strategies are fundamental in creating diverse pyrazine structures from the ground up. researchgate.net These methods involve the condensation of two acyclic fragments. A hypothetical route could involve the reaction of an N-substituted ethylenediamine derivative of alanine with a 1,2-dicarbonyl compound like glyoxal. A more biomimetic approach involves the dimerization of α-amino aldehydes, which can be derived from amino acids. nih.gov Subsequent oxidation of the resulting dihydropyrazine intermediate yields the aromatic pyrazine ring. nih.govacs.org

Strategies for Derivatization and Structural Diversification

Once synthesized, this compound can be further modified to create a diverse library of analogs. Derivatization can occur at the pyrazine moiety or the alanine side chain, or the entire molecule can be incorporated into larger bioconjugates.

Modification of the Pyrazine Moiety in this compound

The pyrazine ring offers multiple sites for functionalization, enabling fine-tuning of the compound's electronic and steric properties.

Transition Metal-Catalyzed Cross-Coupling: If this compound is synthesized from a dihalopyrazine, the remaining halogen atom serves as a handle for further functionalization. Palladium-catalyzed reactions like the Suzuki, Stille, Sonogashira, and Heck couplings are powerful tools for introducing new carbon-carbon or carbon-heteroatom bonds. mdpi.comrsc.org These reactions allow for the installation of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups onto the pyrazine core. nih.govresearchgate.net

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized halogenated substrates. Iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazine with organoboron reagents has been reported, offering a streamlined route to substituted pyrazines. nih.gov

Nucleophilic Aromatic Substitution: Other leaving groups on the pyrazine ring can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to introduce further diversity.

ReactionReagentsPurpose
Suzuki Coupling Aryl/vinyl boronic acid, Pd catalyst, baseIntroduces aryl or vinyl groups. rsc.org
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, baseIntroduces alkynyl groups.
Liebeskind–Srogl Coupling Thioester, boronic acid, Pd/Cu catalystCouples thioesters with boronic acids. rsc.org
C-H Arylation Aryl halide, Pd catalyst, directing groupForms C-C bonds at native C-H sites. nih.gov

Chemical Transformations at the Alanine Side Chain

The alanine portion of the molecule contains two key functional groups for derivatization: the carboxylic acid and the α-carbon.

Carboxyl Group Transformations: The carboxylic acid is a versatile functional handle. It can be readily converted into esters via Fischer esterification or reaction with alkyl halides under basic conditions. Amide formation is also straightforward using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), allowing for the attachment of various amines. Furthermore, the carboxyl group can be reduced to a primary alcohol using reagents like borane (BH₃) or lithium aluminum hydride (LiAlH₄), yielding the corresponding amino alcohol, N-pyrazin-2-ylalaninol.

C(sp³)–H Functionalization: Recent advances have enabled the direct functionalization of the alanine methyl group. Palladium-catalyzed, auxiliary-assisted β-C(sp³)–H arylation can be used to introduce aryl groups at the methyl position, transforming the alanine residue into a β-arylated analog. acs.org This late-stage modification strategy provides rapid access to structurally complex derivatives.

Synthesis of this compound-Containing Peptides and Conjugates

Incorporating this compound into peptides introduces a unique N-aryl amino acid that can modulate the peptide's conformation, stability, and binding properties.

Solid-Phase Peptide Synthesis (SPPS): The primary method for creating peptides containing this unnatural amino acid is SPPS. creative-peptides.comwikipedia.org The synthesis requires an orthogonally protected building block, typically Fmoc-N-pyrazin-2-yl-L-alanine. In SPPS, the C-terminal amino acid is anchored to a solid resin support, and the peptide chain is elongated in a stepwise manner through repeated cycles of Nα-deprotection and coupling of the next protected amino acid. peptide.combachem.com Due to the reduced nucleophilicity of the N-arylated amine, more potent coupling reagents or extended coupling times may be necessary to ensure efficient peptide bond formation. researchgate.net

Peptide Conjugation: The pyrazine ring serves as a useful handle for creating peptide conjugates. It can be modified either before or after peptide synthesis to attach other molecules, such as fluorophores, chelating agents, or small molecule drugs. Recently, methods for the chemoselective N-alkylation of similar N-heterocyclic alanines (pyridyl-alanine) have been developed, providing a robust strategy for late-stage conjugation directly on the peptide. nih.gov This allows for the creation of multifunctional peptides, such as combining a cell-targeting peptide with a therapeutic peptide to enhance its activity. nih.gov

Sophisticated Structural Elucidation and Spectroscopic Analysis of N Pyrazin 2 Ylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like N-Pyrazin-2-ylalanine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of its structure.

One-Dimensional (1D) NMR Spectroscopy (¹H, ¹³C, ¹⁵N)

1D NMR spectra provide fundamental information about the number and type of different nuclei present in a molecule.

¹H NMR Spectroscopy The proton (¹H) NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. Based on prediction models and data from similar structures, the pyrazine (B50134) ring protons would appear in the aromatic region, typically at high chemical shifts due to the deshielding effect of the electronegative nitrogen atoms. nmrdb.orgnmrdb.org The alanine (B10760859) portion would exhibit characteristic signals for the alpha-proton (α-H), the methyl protons (CH₃), and the amine proton (NH). The α-H signal is expected to be a quartet due to coupling with the three methyl protons, while the methyl signal would be a doublet.

Predicted ¹H NMR Data for this compound This data is predicted and may differ from experimental values.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyrazine H-3~8.2 - 8.4d~1.5
Pyrazine H-5~8.0 - 8.2dd~2.5, 1.5
Pyrazine H-6~7.9 - 8.1d~2.5
Alanine NHVariable, ~6.5 - 7.5d~7-8
Alanine α-H~4.2 - 4.5q~7.0
Alanine β-CH₃~1.4 - 1.6d~7.0

¹³C NMR Spectroscopy The carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The pyrazine ring carbons are expected in the range of 130-155 ppm. rsc.orgnih.gov The carbonyl carbon (C=O) of the carboxylic acid will appear significantly downfield, typically above 170 ppm. The signals for the alanine moiety's α-carbon and β-methyl carbon would appear in the aliphatic region. np-mrd.orguniv-tlse3.fr

Predicted ¹³C NMR Data for this compound This data is predicted and may differ from experimental values.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Alanine COOH~175 - 178
Pyrazine C-2~150 - 153
Pyrazine C-3~142 - 145
Pyrazine C-5~135 - 138
Pyrazine C-6~133 - 136
Alanine α-C~52 - 55
Alanine β-C~18 - 21

¹⁵N NMR Spectroscopy Nitrogen-15 (¹⁵N) NMR spectroscopy is less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus. However, it can provide valuable information on the electronic environment of the nitrogen atoms. For this compound, three distinct nitrogen signals are expected. The two pyrazine nitrogens will have chemical shifts characteristic of diazines, while the alanine nitrogen will be in the range typical for N-aryl amines. researchgate.net The relaxation properties and nuclear Overhauser effect (nOe) can be highly dependent on factors like pH. researchgate.net

Expected ¹⁵N NMR Chemical Shift Ranges for this compound Values are typical ranges for similar chemical environments.

Nitrogen AssignmentExpected Chemical Shift Range (δ, ppm, rel. to NH₃)
Pyrazine N-1~330 - 360
Pyrazine N-4~330 - 360
Alanine N~60 - 90

Two-Dimensional (2D) NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the pyrazine ring (H-5 with H-6) and between the alanine's α-H and both the NH proton and the β-CH₃ protons.

HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates protons directly to the carbons they are attached to (¹J_CH). This experiment is invaluable for assigning carbon signals based on their known proton assignments. It would show cross-peaks for the C3-H3, C5-H5, C6-H6, αC-αH, and βC-βH pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (²J_CH and ³J_CH), which helps to connect different molecular fragments. Key correlations for confirming the structure of this compound would include the coupling from the NH proton to the pyrazine C-2 and the alanine α-C, as well as correlations from the pyrazine protons to other carbons within the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. NOESY is critical for determining the relative stereochemistry and preferred conformation of the molecule. For instance, a NOESY cross-peak between the pyrazine H-3 and the alanine α-H would provide information about the rotational orientation around the N-C2 bond.

Advanced NMR Techniques for Stereochemical Assignment

Determining the absolute stereochemistry of the chiral center in the alanine moiety (L- or D-configuration) requires specialized NMR methods. rsc.org A common approach involves reacting the amino acid with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomers. researchgate.net These diastereomers are chemically distinct and will exhibit separate signals in the ¹H and ¹³C NMR spectra. By analyzing the differences in chemical shifts (Δδ) between the two diastereomers, the absolute configuration can be assigned based on established models for such derivatives. nih.govacs.org Another method involves using chiral solvating agents which form transient diastereomeric complexes, again leading to separable NMR signals for the enantiomers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). researchgate.net This allows for the unambiguous determination of the elemental formula. For this compound (C₇H₉N₃O₂), the calculated exact mass of the protonated molecular ion ([M+H]⁺) is 168.0768. An experimental HRMS measurement yielding a value extremely close to this would confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion, inducing fragmentation through collision with an inert gas (Collision-Induced Dissociation, CID), and then analyzing the masses of the resulting fragment ions. rsc.orgbiorxiv.org The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure.

For this compound, the protonation is most likely to occur on the nitrogen of the amino group or one of the pyrazine nitrogens. rsc.org Common fragmentation pathways for N-substituted amino acids include the loss of small neutral molecules.

Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ = 168.08) Fragmentation pathways are predicted based on the analysis of similar compounds.

Predicted m/zProposed Fragment Identity/Neutral LossNotes
151.05[M+H - NH₃]⁺Loss of ammonia (B1221849) from the amino group.
122.06[M+H - HCOOH]⁺Common loss of formic acid from protonated amino acids. rsc.org
96.06[Alanine-NH-CH-CH₃]⁺Cleavage of the N-Pyrazine bond, retaining charge on the alanine fragment.
81.04[Pyrazine-NH₂]⁺Cleavage of the N-Cα bond with charge on the pyrazine-amine fragment.
72.08[M+H - HCOOH - C₂H₂N]⁺Subsequent fragmentation of the pyrazine ring after initial loss.
44.05[CH₃-CH=NH₂]⁺Characteristic iminium ion from the alanine backbone. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is indispensable for verifying the molecular weight and assessing the purity of synthesized this compound.

In a typical LC-MS analysis, a solution of the compound is injected into a liquid chromatograph. For an amino acid derivative like this compound, a reversed-phase column (e.g., C18) is commonly employed with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as formic acid to improve peak shape and ionization efficiency. The retention time of the compound is a characteristic property under specific chromatographic conditions and provides an initial indication of its identity.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the this compound molecule is expected to be ionized, primarily forming the protonated molecule [M+H]⁺ in positive ion mode. The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of this compound (C₇H₉N₃O₂) plus the mass of a proton.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented. The fragmentation pattern is predictable based on the structure of this compound. Key expected fragmentation pathways would involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and cleavage of the amino acid side chain. The observation of these specific fragment ions provides strong evidence for the compound's identity.

Table 1: Predicted LC-MS Data for this compound

ParameterPredicted Value/ObservationSignificance
[M+H]⁺ (m/z) 168.0768Confirms the molecular formula (C₇H₉N₃O₂)
Purity (by UV trace) >95%Indicates the sample is of high purity
Major Fragment Ions (MS/MS) Loss of H₂O, CO, NH₃, C₃H₄N₂Provides structural confirmation of the pyrazine and alanine moieties

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the FTIR spectrum is expected to display characteristic bands for the N-H, C-H, C=O, C=N, and C-N functional groups.

The spectrum of the parent compound, pyrazine, shows characteristic ring vibrations. nist.gov In this compound, the addition of the alanine side chain will introduce several new, strong absorption bands. The carboxylic acid group will exhibit a broad O-H stretch and a strong C=O stretch. The secondary amine will show a characteristic N-H stretching vibration. The pyrazine ring itself will have several characteristic C-H and C=N stretching and bending vibrations.

Table 2: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3300-2500O-H stretch (Carboxylic acid)Broad, Strong
3400-3300N-H stretch (Secondary amine)Medium
3100-3000C-H stretch (Aromatic/Aliphatic)Medium-Weak
1730-1700C=O stretch (Carboxylic acid)Strong
1600-1450C=N and C=C stretch (Pyrazine ring)Medium-Strong
1550-1500N-H bend (Secondary amine)Medium
1450-1350C-H bend (Aliphatic)Medium
1300-1200C-O stretch (Carboxylic acid)Medium
1250-1020C-N stretchMedium

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further structural confirmation. The pyrazine ring vibrations are expected to be prominent in the Raman spectrum. researchgate.net The symmetric stretching of the C=C and C=N bonds in the pyrazine ring should give rise to strong Raman signals.

Computational studies on related pyrazine derivatives can aid in the assignment of the observed Raman bands. uantwerpen.bemahendrapublications.com The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Table 3: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3100-3000C-H stretch (Aromatic)Strong
1600-1550Ring stretching (Pyrazine)Strong
1400-1300C-H bend (Aliphatic)Medium
1050-1000Ring breathing (Pyrazine)Strong
850-800Ring deformationMedium

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule and can provide insights into its conjugation and photophysical properties.

Analysis of Electronic Transitions and Conjugation

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the pyrazine ring. Pyrazine itself exhibits characteristic absorption bands in the UV region. researchgate.net The presence of the alanine substituent is likely to cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) due to its electronic influence on the pyrazine ring.

The spectrum is anticipated to show strong absorptions corresponding to π → π* transitions within the aromatic pyrazine ring. Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed at longer wavelengths. nih.gov The position and intensity of these bands are sensitive to the solvent polarity.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent

Wavelength (λ_max, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Type
~260-270~5,000-10,000π → π
~320-330~500-1,000n → π

Photophysical Investigations of this compound Derivatives

While this compound itself may not be strongly fluorescent, the pyrazine moiety provides a platform for the design of fluorescent derivatives. The fluorescence properties of N-heterocyclic compounds are of significant interest for applications in biological imaging and sensing.

The introduction of electron-donating or electron-withdrawing groups to the pyrazine ring, or modifications to the alanine side chain, could significantly enhance the fluorescence quantum yield and tune the emission wavelength. For example, creating more extended π-conjugated systems by adding other aromatic groups can lead to derivatives with strong fluorescence. The investigation of these derivatives would involve measuring their excitation and emission spectra, quantum yields, and fluorescence lifetimes in various solvents to understand their photophysical behavior. This exploration opens up possibilities for developing novel fluorescent probes based on the this compound scaffold.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction experiment would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions.

A hypothetical crystallographic analysis would be expected to reveal key structural features. The molecule contains both hydrogen-bond donors (the secondary amine and the carboxylic acid proton) and acceptors (the nitrogen atoms of the pyrazine ring, the carbonyl oxygen, and the carboxylic acid oxygen). This functionality suggests that the crystal packing would be dominated by a network of hydrogen bonds. It is highly probable that the carboxylic acid groups would form centrosymmetric dimers, a common and robust supramolecular synthon observed in many carboxylic acid-containing crystal structures, including those with pyrazine moieties. nih.gov These dimers are characterized by a pair of O-H···O hydrogen bonds.

Table 1: Representative Crystallographic Data for a Pyrazine-Containing Amino Acid Derivative (Note: This data is illustrative, based on published structures of similar compounds like 4-(pyrazine-2-carboxamido)benzoic acid, and represents expected values for this compound.)

ParameterExpected Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/n or P-1
a (Å)8 - 12
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)95 - 105
γ (°)90
Z (molecules/unit cell)2 or 4
Key H-Bond (Dimer) O···O (Å)2.6 - 2.7
Key H-Bond (Chain) N···N (Å)3.2 - 3.4

This table is populated with representative data from analogous structures to illustrate the expected crystallographic parameters for this compound.

Chromatographic Methods for Purification and Characterization

Chromatography is indispensable for the purification of synthetic products and for assessing their purity. For a polar, amphoteric molecule like this compound, a combination of chromatographic techniques would be employed.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like amino acids. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound.

The typical setup would involve a C18 (octadecylsilyl) stationary phase, which is nonpolar, and a polar mobile phase. tut.ac.jpnih.gov A gradient elution would likely be necessary, starting with a highly aqueous mobile phase (e.g., water with a small amount of acid like trifluoroacetic acid or formic acid to improve peak shape) and gradually increasing the proportion of an organic modifier, such as acetonitrile or methanol. tut.ac.jpdovepress.com Detection would typically be performed using a diode-array detector (DAD) or a UV detector set to a wavelength where the pyrazine ring exhibits strong absorbance, likely around 270 nm. tut.ac.jp For a chiral molecule like this compound, chiral HPLC could also be employed to separate its enantiomers, often using a specialized chiral stationary phase. nih.gov

Table 2: Typical RP-HPLC Conditions for Analysis of this compound

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) tut.ac.jp
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile tut.ac.jp
Gradient5% B to 95% B over 20 minutes
Flow Rate0.6 - 1.0 mL/min tut.ac.jp
DetectionUV at 270 nm tut.ac.jp
Column Temperature25 - 30 °C

For the preparative purification of this compound, column chromatography is the method of choice. Thin-Layer Chromatography (TLC) would first be used as a rapid, qualitative tool to identify a suitable solvent system (mobile phase) that provides good separation of the target compound from impurities and starting materials. jasco.hu

Given the polarity of the amino acid, a normal-phase silica (B1680970) gel column might be less effective than for less polar pyrazines. However, by using a highly polar eluent system, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or ammonia to prevent peak tailing, a separation could be achieved. jasco.huoup.comnih.gov Alternatively, reversed-phase column chromatography using a C18-bonded silica stationary phase could be employed, mirroring the conditions used in RP-HPLC but on a preparative scale. oup.comnih.gov

Table 3: Common Solvent Systems for TLC and Column Chromatography of Polar Pyrazine Derivatives

Chromatography TypeStationary PhaseTypical Mobile Phase System (v/v)Purpose
Normal-Phase TLCSilica Gel 60 F₂₅₄Dichloromethane:Methanol (9:1) + 0.5% Acetic AcidMethod development and reaction monitoring
Normal-Phase ColumnSilica GelEthyl Acetate:Methanol (gradient) jasco.huPreparative purification
Reversed-Phase ColumnC18-bonded SilicaWater:Acetonitrile (gradient) with 0.1% TFAPurification of highly polar products

Computational and Theoretical Investigations of N Pyrazin 2 Ylalanine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational for predicting the electronic properties of a molecule from first principles.

Density Functional Theory (DFT) is a preferred method for investigating the electronic structure of medium-sized organic molecules like N-Pyrazin-2-ylalanine. A typical study would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The choice of a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that balance computational cost and precision. These calculations would yield key electronic properties such as the total energy, dipole moment, and the distribution of electron density, which dictates the molecule's polarity and reactive sites.

Once the optimized geometry is obtained, it can be used to predict various spectroscopic parameters.

NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when referenced against a standard like Tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra.

IR Spectroscopy: Infrared (IR) spectra are predicted by calculating the vibrational frequencies corresponding to the different modes of motion in the molecule. Each calculated frequency corresponds to a specific bond stretch, bend, or wag. A table of these frequencies helps in assigning the peaks observed in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Visible (UV-Vis) absorption spectra. This calculation provides the excitation energies and oscillator strengths for the transitions, which correspond to the wavelength of maximum absorption (λmax).

Table 4.1: Hypothetical Predicted Spectroscopic Data for this compound Note: The following data is illustrative and not based on published research.

Parameter Predicted Value Description
¹H NMR
Pyrazine (B50134) H 8.0-8.5 ppm Chemical shifts for protons on the pyrazine ring.
Alanine (B10760859) α-H 4.0-4.5 ppm Chemical shift for the proton on the alpha-carbon.
Alanine β-CH₃ 1.4-1.6 ppm Chemical shift for the methyl group protons.
IR
N-H Stretch ~3300 cm⁻¹ Vibrational frequency for the amine N-H bond.
C=O Stretch ~1720 cm⁻¹ Vibrational frequency for the carboxylic acid carbonyl.
C=N Stretch ~1580 cm⁻¹ Vibrational frequency for the pyrazine ring C=N bonds.
UV-Vis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. For this compound, the HOMO would likely be localized on the electron-rich pyrazine ring and the non-bonding electrons of the secondary amine, while the LUMO would be centered on the pyrazine ring's anti-bonding π* orbitals.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time.

This compound possesses several rotatable single bonds, leading to significant conformational flexibility. The key rotations would be around the bond connecting the pyrazine ring to the nitrogen atom and the N-Cα and Cα-C bonds of the alanine backbone. A conformational analysis, typically performed by systematically rotating these bonds (a potential energy surface scan), can identify the most stable conformers (local energy minima) and the energy barriers (transition states) between them. This information is critical for understanding which shapes the molecule is likely to adopt and how easily it can transition between them.

The surrounding environment can significantly influence a molecule's preferred conformation. MD simulations can explicitly model the interactions between this compound and solvent molecules (like water or DMSO). These simulations would reveal how hydrogen bonding and dielectric effects from the solvent stabilize or destabilize certain conformers. For example, in a polar solvent like water, conformations that expose the polar carboxylic acid and pyrazine nitrogen atoms to the solvent would likely be more stable than conformations where these groups are buried in the molecule's interior. These simulations provide a dynamic picture of how the molecule's shape and orientation fluctuate in a realistic solution environment.

Hybrid QM/MM Approaches for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods serve as a powerful computational tool for studying chemical processes within large, complex molecular environments. unisa.edu.auarxiv.org This approach partitions a system into two regions: a smaller, electronically significant area (the QM region) treated with high-level, computationally intensive quantum mechanics, and the larger surrounding environment (the MM region) described by more efficient classical molecular mechanics force fields. mdpi.comresearchgate.net For a molecule like this compound, the QM region would typically encompass the amino acid itself, particularly when investigating enzymatic reactions, photoexcitation, or charge transfer phenomena where a detailed description of the electronic structure is paramount. chemrxiv.org The surrounding protein, solvent molecules, and ions would constitute the MM region. mdpi.com

The primary advantage of the QM/MM methodology is its ability to balance accuracy with computational feasibility, making it possible to simulate phenomena that would be intractable for purely QM methods due to system size. arxiv.orgmdpi.com Research on pyrazine derivatives has utilized QM/MM approaches to elucidate complex behaviors. For instance, combined QM/MM computations have been employed to investigate the effects of aggregation on the excited-state decays of pyrazine derivatives, explaining phenomena like aggregation-induced emission by showing how intermolecular interactions in the aggregate state hinder molecular motions that would otherwise dissipate the excited state energy. researchgate.net Similarly, QM/MM calculations have been used to quantify the strength of interactions between pyrazine-containing molecules and their environment, revealing interaction energies that are comparable to common intermolecular forces. acs.org

The implementation of a QM/MM study involves careful selection of the QM and MM regions, the level of theory for the QM calculations (e.g., Density Functional Theory or semiempirical methods), and the force field for the MM part. arxiv.orgnih.gov The interaction between the two regions is a critical aspect of the model, with different embedding schemes (mechanical, electrostatic, or polarized) accounting for how the QM region is influenced by the MM environment. arxiv.org

Table 1: Illustrative QM/MM Partitioning Scheme for this compound in an Enzyme Active Site
ComponentDescriptionRationaleTypical Computational Method
QM RegionThe entire this compound molecule and the side chains of key interacting amino acid residues (e.g., those forming hydrogen bonds or catalytic residues).This region is the site of the chemical event (e.g., bond breaking/formation, electronic excitation). A quantum mechanical description is necessary to accurately model changes in electronic structure. mdpi.comDensity Functional Theory (DFT), Time-Dependent DFT (TD-DFT), or high-level ab initio methods. chemrxiv.org
MM RegionThe rest of the protein, bulk water solvent, and any solvated ions.These components form the environment that sterically and electrostatically influences the reaction. A classical force field provides a sufficiently accurate description at a lower computational cost. unisa.edu.aumdpi.comClassical force fields such as AMBER, CHARMM, or AMOEBA. chemrxiv.org
BoundaryCovalent bonds that are cut by the QM/MM partition. These are typically saturated with link atoms (e.g., hydrogen) to satisfy the valency of the QM atoms.To properly treat the connection between the two regions and avoid computational artifacts.Link-atom schemes or specialized boundary methods.

In Silico Modeling of Molecular Interactions

In silico modeling, particularly through techniques like molecular docking and molecular dynamics (MD) simulations, provides detailed insights into the non-covalent interactions between a ligand, such as this compound, and its biological targets. nih.govnih.gov These computational methods are essential for predicting binding modes, affinities, and the dynamic behavior of the ligand-receptor complex at an atomic level. plos.org

Molecular docking studies predict the preferred orientation of a molecule when bound to a receptor. For pyrazine-containing compounds, these studies have repeatedly identified key interactions that stabilize the complex. The nitrogen atoms in the pyrazine ring are frequently involved in hydrogen bonding with suitable donor groups from amino acid residues. nih.govnih.gov For example, computational analysis of 2-chloro-3-hydrazinopyrazine derivatives showed a potential hydrogen interaction between a pyrazine nitrogen and the hydroxyl group of Tyrosine 121 in the acetylcholinesterase active site. nih.gov

Furthermore, the aromatic pyrazine ring can participate in favorable π-π stacking interactions with aromatic amino acid side chains like Phenylalanine, Tyrosine, and Tryptophan. nih.gov Hydrophobic interactions also play a crucial role, with the pyrazine ring and the alanine portion of the molecule interacting with nonpolar residues in a binding pocket. nih.govuantwerpen.be Studies on the interaction between pyrazine derivatives and bovine serum albumin (BSA) confirmed that small molecule ligands were surrounded by hydrophobic amino acid residues and that the binding was dominated by hydrophobic forces and hydrogen bonds. nih.gov

Molecular dynamics simulations extend upon static docking poses by simulating the movement of atoms in the system over time. MD can reveal the stability of predicted binding modes, conformational changes in the protein or ligand upon binding, and the role of solvent molecules. plos.org For pyrazine derivatives, MD simulations have been used to confirm that the ligand can induce conformational changes in the target protein, which is a critical aspect of its biological function. nih.gov

Table 2: Common Molecular Interactions of Pyrazine Derivatives Identified Through In Silico Modeling
Interaction TypeDescriptionPotential Interacting ResiduesSource Example
Hydrogen BondingInteraction between the electron-deficient hydrogen of a donor group and the lone pair of an acceptor atom. The pyrazine nitrogens act as H-bond acceptors.Serine, Threonine, Tyrosine, Lysine (B10760008), ArginineInteraction with Tyr121 in acetylcholinesterase. nih.gov
π-π StackingAttractive, noncovalent interaction between aromatic rings. The pyrazine ring can stack with aromatic side chains.Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His)Observed in docking of pyrazine derivatives with BSA. nih.gov
Hydrophobic InteractionsThe tendency of nonpolar surfaces to associate in an aqueous environment. The pyrazine ring and alanine side chain contribute to this.Alanine, Valine, Leucine, Isoleucine, Proline, MethionineIdentified as a dominant force in the binding of pyrazine derivatives to BSA. nih.gov
π-Alkyl InteractionsA form of hydrophobic interaction between an aromatic π-system (the pyrazine ring) and an alkyl group.Leucine, Isoleucine, Valine, AlanineInteraction with the phenyl ring of a pyrazine derivative. uantwerpen.be

Energy Landscape and Potential Energy Surface (PES) Mapping

The concept of a Potential Energy Surface (PES) is fundamental to understanding the conformational behavior and reactivity of a molecule. researchgate.netlibretexts.org A PES is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric coordinates. libretexts.org By mapping this landscape, researchers can identify stable conformations, which correspond to local minima (valleys) on the surface, and the transition states between them, which are represented by saddle points (mountain passes). libretexts.org

For a flexible molecule like this compound, a key application of PES mapping is conformational analysis. This involves exploring the energy changes associated with rotations around single bonds, such as the dihedral angles within the alanine backbone (φ, ψ) and the bond connecting the side chain to the backbone. Computational techniques like PES scanning, where the energy is calculated systematically as one or more dihedral angles are varied, can reveal the most energetically favorable shapes (rotamers) of the molecule. rsc.org

Studies on related heterocyclic compounds demonstrate the utility of this approach. For instance, a detailed investigation of substituted imidazo-[1,2-a]pyrazine used Density Functional Theory (DFT) to perform a potential energy surface scan. rsc.org This analysis identified multiple stable conformers, distinguished by the orientation of their side groups and stabilized by intramolecular hydrogen bonds. rsc.org The relative energies of these minima were calculated, allowing for the determination of their expected populations at thermal equilibrium via the Boltzmann distribution. rsc.org Another advanced approach involves using machine learning, such as neural networks, trained on quantum mechanical data to construct highly accurate PESs for molecules like pyrazine, which can then be used in dynamics simulations. rug.nl

Analyzing the PES provides crucial information: it identifies the lowest energy (ground state) conformation, quantifies the energy barriers that must be overcome for the molecule to transition between different shapes, and helps explain how the molecule's conformation might change upon binding to a receptor. inria.frplos.org

Table 3: Example of PES Analysis Data for Isomeric Conformers of a Substituted Imidazo-[1,2-a]pyrazine (Illustrative for this compound Analysis)
Conformer IDDescription of Stabilizing InteractionRelative Energy (kcal mol⁻¹)Calculated Boltzmann Distribution (%)
2AStabilized by hydrogen bonding.1.56.7
2BMost stable conformer, stabilized by hydrogen bonding.0.091.9
2CHigher energy conformer.3.70.2
2DHigher energy conformer.3.40.3
Data adapted from a study on substituted imidazo-[1,2-a]pyrazine, demonstrating how PES analysis yields relative energies and populations of different conformers. rsc.org A similar analysis would apply to this compound.

Investigation of Biological Interactions and Mechanistic Pathways of N Pyrazin 2 Ylalanine

Enzymatic Interaction Studies

The interaction of N-Pyrazin-2-ylalanine and its analogs with enzymes is a critical area of study to understand their biological activity and potential therapeutic applications. These interactions can range from serving as a substrate for enzymatic reactions to inhibiting enzyme function, thereby influencing various metabolic pathways.

Substrate Specificity of Enzymes with Pyrazine-Substituted Alanines

The ability of an enzyme to bind and act upon a specific molecule, known as substrate specificity, is a fundamental aspect of its function. scielo.org.mx Research into pyrazine-substituted alanines has revealed that these compounds can be recognized by various enzymes, although the degree of specificity can vary significantly.

Enzymes such as aminoaldehyde dehydrogenases exhibit a degree of promiscuity, meaning they can act on a range of substrates. scielo.org.mx However, even within this promiscuity, there is a preferential specificity for certain aminoaldehydes. This specificity is determined by the structural and chemical characteristics of the enzyme's active site, including the size and conformation of key amino acid residues that interact with the substrate. scielo.org.mx For instance, the presence of acidic and aromatic residues in the active site plays a crucial role in binding the amino group of the aldehyde substrate. scielo.org.mx

Studies on phenylalanine dehydrogenase (PheDH) have shown that the enzyme's substrate binding pocket can be engineered to accommodate different substrates. jmb.or.kr Rational design and site-specific mutagenesis have been used to create PheDH variants with an expanded substrate spectrum, enabling them to act on benzylic and aliphatic ketones that the wild-type enzyme would not typically accept. jmb.or.kr This highlights the potential to tailor enzyme specificity for biocatalytic applications.

Alanine (B10760859) racemase, an enzyme crucial for bacterial cell wall synthesis, is known for its high specificity for L-alanine. nih.gov However, it can show weak activity with other L-amino acids like L-phenylalanine, L-histidine, and L-asparagine. nih.gov This strict substrate specificity is a key feature of this class of enzymes. nih.gov

The following table summarizes the substrate specificity of various enzymes with alanine and its analogs.

EnzymePreferred Substrate(s)Notes
Aminoaldehyde DehydrogenasesVarious aminoaldehydesExhibit promiscuity with preferential specificity based on active site features. scielo.org.mx
Phenylalanine Dehydrogenase (PheDH)L-PhenylalanineCan be engineered to accept a broader range of ketone substrates. jmb.or.kr
Alanine RacemaseL-alanine, D-alanineHighly specific, with weak activity towards some other L-amino acids. nih.gov

Enzyme Inhibition Mechanisms by this compound Analogs

This compound and its analogs can act as enzyme inhibitors, interfering with normal metabolic processes. The mechanism of inhibition can be either reversible or irreversible. researchgate.net Reversible inhibitors bind to the enzyme through non-covalent interactions such as hydrogen bonds and hydrophobic interactions, while irreversible inhibitors typically form strong, covalent bonds with the enzyme's active site. researchgate.net

One example of enzyme inhibition involves phenylalanine ammonia (B1221849) lyase (PAL). L-(pyrimidin-2-yl)alanine, an analog of this compound, has been shown to be a competitive inhibitor of PAL. polimi.it It forms a strong, irreversible covalent bond with the MIO (4-methylidene-imidazole-5-one) functionality in the enzyme's active site, leading to a stable pyrimidinium complex. polimi.it

Analogs of this compound can also be designed to target specific enzymes. For example, peptide-based compounds containing an aziridine (B145994) ring can selectively inhibit N-terminal nucleophile (Ntn) hydrolases, such as the 20S proteasome. google.com These inhibitors can differentially inhibit the multiple activities of such enzymes. google.com

The development of inhibitors for enzymes like alanine racemase is a key strategy for antibacterial drug discovery. nih.gov Since this enzyme is essential for bacteria but absent in humans, it represents an excellent drug target. nih.gov Various substrate analogs have been developed as inhibitors, though their therapeutic use can be limited by toxicity. nih.gov

The table below provides an overview of enzyme inhibition by pyrazine-substituted alanine analogs.

EnzymeInhibitor AnalogMechanism of Inhibition
Phenylalanine Ammonia Lyase (PAL)L-(pyrimidin-2-yl)alanineCompetitive, irreversible covalent bond formation. polimi.it
N-terminal Nucleophile (Ntn) HydrolasesPeptide α′,β′-aziridinesSelective and irreversible inhibition. google.com
Alanine RacemaseVarious substrate analogs (e.g., D-cycloserine)Inhibition of a key enzyme in bacterial cell wall synthesis. nih.gov

Role in Biocatalytic Pathways and Transformations

The unique chemical properties of this compound and its derivatives make them valuable in biocatalysis, the use of natural catalysts, such as enzymes, to perform chemical transformations. nih.govnih.gov These compounds can participate in various enzymatic reactions, leading to the synthesis of valuable chemicals.

Ammonia-lyases and aminomutases are enzyme classes that catalyze the deamination and isomerization of amino acids, respectively. polimi.it These enzymes are utilized in the synthesis of optically pure fine chemicals. polimi.it The mechanistic pathways of these enzymes often involve radical intermediates and cofactors like adenosylcobalamin (AdoCbl) and pyridoxal (B1214274) 5'-phosphate (PLP). polimi.it

The formation of pyrazine (B50134) derivatives can occur through several biocatalytic pathways, often as part of the Maillard reaction between sugars and amino compounds. researchgate.net These reactions can lead to a diverse range of pyrazine structures. researchgate.net

Furthermore, the engineering of enzymes like transaminases allows for the synthesis of chiral amines from prochiral ketones. frontiersin.org By modifying the enzyme's active site, its stability and substrate scope can be enhanced, expanding its utility in biocatalytic synthesis. frontiersin.org

Molecular Interactions with Biomolecules

The biological effects of this compound are also mediated by its direct interactions with other essential biomolecules, such as nucleic acids and proteins. These non-covalent interactions are crucial for understanding its mechanism of action at a molecular level.

Binding to DNA and Other Nucleic Acids: Mechanistic Insights

Small molecules can interact with DNA through two primary modes: intercalation and groove binding. sciepub.com Intercalators insert themselves between the base pairs of the DNA double helix, while groove binders fit into the major or minor grooves of the DNA. sciepub.com These interactions can interfere with DNA replication and transcription. sciepub.com

Pyrazine-containing compounds have been shown to interact with DNA. For instance, ruthenium(II) complexes with pyrazinecarboxamide ligands have been found to bind to calf thymus DNA (CT-DNA), primarily through minor groove binding. uwc.ac.za This interaction can lead to conformational changes in the DNA's helical structure. uwc.ac.za

Furthermore, dipeptide derivatives containing a quinoxaline (B1680401) moiety, which is structurally related to pyrazine, can form complexes with metal ions like Cu(II) and Fe(II). researchgate.net These complexes are capable of cleaving DNA, inducing both single- and double-strand breaks, particularly in the presence of hydrogen peroxide. researchgate.net This "chemical nuclease" activity highlights the potential for such compounds to act as DNA-damaging agents. researchgate.net

The binding of proteins to DNA can also be influenced by intrinsically disordered regions (IDRs) within the proteins. nih.gov Negatively charged IDRs can modulate the kinetics of a protein's search for its target DNA sequence. nih.gov

Protein-Ligand Interaction Profiling and Mechanism

The interaction of small molecules like this compound with proteins is a key determinant of their biological function. nih.gov The pyrazine ring, with its heteroaromatic nature, can participate in a variety of interactions, including hydrogen bonding, hydrophobic interactions, and π-interactions. nih.gov

A systematic analysis of protein-ligand complexes in the Protein Data Bank (PDB) has shown that the most frequent interaction involving pyrazine is a hydrogen bond to one of its nitrogen atoms, which acts as a hydrogen bond acceptor. nih.gov Weak hydrogen bonds with pyrazine's hydrogen atoms as donors are also common. nih.gov

The binding of a ligand to a protein is governed by a combination of these non-covalent forces. volkamerlab.orgmuni.cz Hydrophobic interactions, where nonpolar parts of the ligand and protein associate to minimize contact with water, are often the most common type of interaction in protein-ligand complexes. nih.gov Salt bridges, which are electrostatic interactions between oppositely charged groups, also play a significant role. nih.govbiorxiv.org

Molecular docking studies can provide insights into the specific interactions between a ligand and a protein's binding site. For example, the binding of pyrazine-based ruthenium complexes to bovine serum albumin (BSA) has been shown to quench the intrinsic fluorescence of the protein's tryptophan residues, indicating a direct interaction. uwc.ac.za

The following table details the types of interactions observed between pyrazine-containing ligands and proteins.

Interaction TypeDescriptionFrequency in PDB
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. The pyrazine nitrogen often acts as an acceptor. nih.govHigh
Hydrophobic InteractionsAssociation of nonpolar groups to exclude water. Often the most common interaction type. nih.govVery High
π-InteractionsInteractions involving aromatic rings, such as π-π stacking and cation-π interactions. biorxiv.orgModerate
Salt BridgesElectrostatic attraction between oppositely charged ions. nih.govbiorxiv.orgModerate

Modulation of Protein Conformation and Function

The interaction of pyrazine-based compounds, such as this compound, with proteins is governed by the unique heteroaromatic nature of the pyrazine ring, which facilitates a combination of polar and non-polar interactions. nih.gov Analysis of protein-ligand complexes reveals that the nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors. nih.govresearchgate.net These interactions can occur with the amine groups in the protein backbone or with the side chains of amino acids like lysine (B10760008) or arginine. researchgate.net Additionally, the pyrazine ring's hydrogen atoms can participate in weak hydrogen bonds as donors. nih.gov

The introduction of a pyrazine-containing amino acid can significantly modulate a protein's function. For instance, the incorporation of the unnatural amino acid (2,2'-bipyridin-5-yl)alanine into a steroid carrier protein scaffold created a novel artificial metalloenzyme. rcsb.org The orientation of this pyrazine-like residue within the protein was crucial for its new catalytic activity, demonstrating that strategic placement of such a residue can fundamentally alter protein structure and confer new functions. rcsb.org Furthermore, studies on the interaction between pyrazine compounds and transport proteins like human serum albumin (HSA) show that these molecules can bind to the protein, which could, in turn, alter the drug's distribution and tissue targeting in vivo. researchgate.net Collectively, these interaction modes suggest that this compound is not merely a simple aromatic structure but a dynamic moiety capable of engaging in multiple types of interactions that can modulate the conformation and function of protein targets. nih.gov

Involvement in Biochemical Pathways

The metabolic fate of this compound is intrinsically linked to the metabolism of its parent amino acid, L-alanine. Alanine is a key molecule in inter-organ glucose homeostasis through the glucose-alanine cycle, where it transports nitrogen from muscle to the liver. nih.govcreative-proteomics.com In the liver and other tissues, alanine is primarily metabolized via transamination, a reaction catalyzed by alanine aminotransferase (ALT). nih.govnih.gov This reaction converts alanine and α-ketoglutarate into pyruvate (B1213749) and glutamate (B1630785). nih.govnih.gov Pyruvate can then enter gluconeogenesis or the citric acid cycle, while glutamate serves as a central hub for nitrogen metabolism. creative-proteomics.comnih.gov

The introduction of the N-pyrazinoyl group could perturb this pathway in several ways. One potential mechanism involves the enzymatic cleavage of the amide bond linking the pyrazine ring to the alanine moiety. If cellular enzymes such as amidases recognize and hydrolyze this bond, it would release free L-alanine, which would subsequently enter its standard metabolic pathways. This would effectively make this compound a pro-drug of alanine.

Alternatively, the intact this compound molecule could act as a competitive inhibitor of enzymes that normally bind L-alanine. Alanine aminotransferase, for example, might be a target. By binding to the active site of ALT, this compound could prevent the normal processing of alanine, thereby disrupting the glucose-alanine cycle and the metabolic balance between amino acid and carbohydrate metabolism. Research on other amino acids has shown that they can directly affect cellular energy metabolism; for example, phenylalanine has been found to inhibit glycolysis in hepatocytes. nih.gov It is plausible that this compound could exert similar, currently uncharacterized, modulatory effects on key metabolic pathways.

While the Maillard reaction is a well-known pathway for the formation of pyrazines in thermally processed foods, numerous non-Maillard reaction pathways exist, particularly in biological systems. mdpi.com A primary route is the microbial biosynthesis of pyrazines from amino acids. d-nb.inforesearchgate.net This biological synthesis represents a significant alternative to chemical synthesis or high-temperature reactions.

One prominent biomimetic pathway involves the dimerization of α-amino aldehydes derived from common amino acids. rsc.orgresearchgate.net In this process, two molecules of an amino acid-derived aldehyde intermediate condense to form a dihydropyrazine, which is subsequently oxidized to the stable aromatic pyrazine ring. rsc.org This method has been used to synthesize various naturally occurring 2,5-disubstituted pyrazines. rsc.orgresearchgate.net

Fermentation processes by various microorganisms are another major source of naturally occurring pyrazines. mdpi.com These pathways utilize precursor amino acids from cellular metabolism. For example, microorganisms can use amino acids such as valine, leucine, and isoleucine as the crucial building blocks for pyrazine biosynthesis. d-nb.info The specific pyrazine derivatives produced are dependent on the precursor amino acids available in the growth medium. researchgate.net

Microorganisms are prolific producers of a wide array of pyrazine derivatives, utilizing their native amino acid metabolic pathways. mdpi.comresearchgate.net Various bacterial and yeast species have been identified as pyrazine producers, often generating these compounds as secondary metabolites or signaling molecules. researchgate.net

The biosynthesis of pyrazines is directly correlated with amino acid metabolism. researchgate.net For instance, certain yeast species, when cultured in a medium rich in isoleucine or leucine, produce specific pyrazines. researchgate.net Bacteria such as Corynebacterium glutamicum and various Bacillus species can metabolically generate pyrazines from sugars and amino acids. mdpi.comnih.gov In Pseudomonas perolens, the addition of valine and glycine (B1666218) to the culture broth leads to the production of pyrazines. researchgate.net

A well-studied example is the biosynthesis starting from L-threonine. In some bacteria, L-threonine is converted into an α-aminoketone intermediate, which can spontaneously dimerize and oxidize to form a pyrazine core. researchgate.net Isotope labeling studies have confirmed that L-threonine, along with other small molecules like sodium acetate, serves as a direct precursor for certain bacterial pyrazines. rcsb.org This demonstrates how microbes can channel primary metabolites from central pathways, such as amino acid metabolism, into the synthesis of specialized heterocyclic compounds like this compound and other pyrazine derivatives.

Antimicrobial and Antimycobacterial Activity Research (In Vitro and Mechanistic)

Research into N-pyrazinoyl substituted amino acids, including derivatives of alanine, has revealed modest to low direct antibacterial activity against common bacterial strains, but significant activity against mycobacteria. mdpi.comnih.gov The core concept behind these compounds is to leverage the structure of pyrazinamide (B1679903) (PZA), a first-line antitubercular drug, by coupling it to amino acids. nih.gov This strategy aims to create prodrugs that might have improved uptake or be selectively activated by microbial enzymes. nih.gov

In a study evaluating a series of N-pyrazinoyl amino acid esters, the compounds generally showed low activity against Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comnih.gov For most of the tested derivatives, the minimum inhibitory concentration (MIC) against these bacteria was high, often ≥ 500 µg/mL. mdpi.com This suggests that their mechanism of action is likely specific to mycobacteria or that they are not effectively transported into or processed by these other bacterial species.

The activity against mycobacterial strains, however, is more pronounced. While activity against fast-growing mycobacteria like Mycobacterium smegmatis and Mycobacterium aurum was limited, several compounds showed high activity against Mycobacterium tuberculosis H37Ra, particularly under acidic conditions (pH 6.0). mdpi.com This pH-dependent activity mirrors that of the parent drug, pyrazinamide. For instance, (pyrazine-2-carbonyl)-d-alanine (PC-d-Ala) was synthesized and tested, although its specific activity data against non-mycobacterial strains was part of a broader series where antibacterial activity was generally low. mdpi.comnih.gov The most significant antibacterial MIC value reported in the series was 31.25 µM, but this was an exception. mdpi.comnih.gov The research indicates a clear preference for activity against M. tuberculosis over other bacteria. mdpi.com

Table 1: In Vitro Antimicrobial Activity of Selected N-Pyrazinoyl Amino Acid Derivatives

Click to view interactive table | Compound Code | Amino Acid Moiety | Test Strain | MIC (µg/mL) | MIC (µM) | |---|---|---|---|---| | PC-l-Ala-Me | L-Alanine Methyl Ester | Staphylococcus aureus | ≥ 500 | ≥ 2390 | | PC-l-Ala-Me | Pseudomonas aeruginosa | ≥ 500 | ≥ 2390 | | PC-l-Val-Me | L-Valine Methyl Ester | Staphylococcus aureus | ≥ 500 | ≥ 2107 | | PC-l-Val-Me | Pseudomonas aeruginosa | ≥ 500 | ≥ 2107 | | PC-l-Leu-Me | L-Leucine Methyl Ester | Staphylococcus aureus | ≥ 500 | ≥ 1982 | | PC-l-Leu-Me | Pseudomonas aeruginosa | ≥ 500 | ≥ 1982 | | PC-l-Phe-Me | L-Phenylalanine Methyl Ester | Staphylococcus aureus | ≥ 500 | ≥ 1746 | | PC-l-Phe-Me | Pseudomonas aeruginosa | ≥ 500 | ≥ 1746 |

Data sourced from a study on N-Pyrazinoyl substituted amino acids. mdpi.com The study focused primarily on antimycobacterial activity, with antibacterial screening showing generally low potency.

Activity against Mycobacterial Species

This compound belongs to a class of compounds investigated for their potential as antimycobacterial agents, stemming from their structural similarity to the first-line tuberculosis drug, pyrazinamide (PZA). Research into N-pyrazinoyl substituted amino acids has revealed significant activity against various mycobacterial species.

A study evaluating a series of these compounds, which are derivatives of PZA coupled with amino acid esters, demonstrated notable efficacy against Mycobacterium tuberculosis (Mtb). nih.govnih.gov The evaluation was performed on several mycobacterial strains, including the H37Ra strain of M. tuberculosis, Mycobacterium smegmatis, and Mycobacterium aurum. While many of the synthesized compounds showed low activity against common bacteria and fungi, several exhibited high and selective activity against Mtb. nih.gov

The research highlighted that the biological activity of these derivatives is influenced by both the nature of the amino acid and its stereochemistry. Generally, derivatives containing L-amino acids showed higher antimycobacterial activity than their D-amino acid counterparts. nih.govnih.gov Furthermore, a correlation between the lipophilicity of the compounds and their activity was observed, with more lipophilic derivatives demonstrating greater potency. nih.gov The most active compound identified in this series was a derivative containing a phenylglycine moiety, which exhibited a Minimum Inhibitory Concentration (MIC) of less than 1.95 µg/mL against M. tuberculosis H37Ra. nih.gov

The table below summarizes the antimycobacterial activity of representative N-pyrazinoyl substituted amino acid derivatives.

Compound/DerivativeMycobacterial SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
PC-ᴅ/ʟ-Pgl-Me (Phenylglycine derivative)Mycobacterium tuberculosis H37Ra< 1.95 nih.gov
General N-pyrazinoyl substituted amino acidsMycobacterium tuberculosisHigh activity observed in several derivatives nih.gov
General N-pyrazinoyl substituted amino acidsMycobacterium smegmatisLow activity (Best MIC: 31.25 µM) nih.gov
General N-pyrazinoyl substituted amino acidsMycobacterium aurumLow activity nih.gov

Mechanistic Basis of Antimicrobial Action

The antimicrobial mechanism of this compound and related compounds is understood to be closely linked to that of its parent compound, pyrazinamide (PZA). PZA is a prodrug, meaning it requires activation within the mycobacterial cell to exert its effect. nih.gov This activation is a hydrolysis reaction catalyzed by the mycobacterial enzyme pyrazinamidase (PncA), which converts PZA into its active form, pyrazinoic acid (POA). nih.govosti.gov It is hypothesized that this compound derivatives, which possess the core pyrazinoyl structure, likely undergo a similar enzymatic or chemical conversion to release POA within the mycobacterium.

Once formed, POA is believed to act on several targets within the bacterial cell. For a long time, its activity was attributed to the non-specific acidification of the cytoplasm and the disruption of membrane energy production under acidic conditions. nih.gov However, more recent research has identified specific enzymatic targets for POA.

Two of the most significant and well-studied targets are:

Fatty Acid Synthase I (FAS-I): This enzyme is critical for the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the major component of the unique and protective mycobacterial cell wall. nih.govresearchgate.net POA has been shown to inhibit FAS-I, thereby disrupting the synthesis of these vital cell wall components. nih.govresearchgate.net Studies on pyrazinoic acid esters (POEs) suggest that both the pyrazine head and the alkyl tail of the molecule interact with the FAS-I enzyme complex, preventing its normal function. researchgate.net This disruption of fatty acid synthesis weakens the cell envelope, compromising the bacterium's structural integrity and viability.

Aspartate Decarboxylase (PanD): This enzyme is a key component of the biosynthetic pathway for pantothenate (Vitamin B5) and, consequently, coenzyme A (CoA). osti.gov CoA is an essential cofactor for numerous metabolic processes, including fatty acid synthesis and the Krebs cycle. Biochemical and structural studies have demonstrated that POA acts as a competitive inhibitor of M. tuberculosis PanD. osti.gov It binds to the enzyme's active site with high complementarity, interacting with the same amino acid residues as the natural substrate. osti.gov By blocking PanD, POA effectively halts the production of CoA, leading to a system-wide metabolic shutdown and bacterial death. The selectivity for the pyrazine ring is crucial for this interaction. osti.gov

Structure Activity Relationship Sar and Rational Design of N Pyrazin 2 Ylalanine Analogs

Systematic Modification of the Pyrazine (B50134) Ring

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a critical component of N-Pyrazin-2-ylalanine's structure and a key determinant of its biological activity. mdpi.comwikipedia.org Modifications to this ring system have been a central focus of SAR studies to optimize interactions with biological targets.

Research into 2,6-disubstituted pyrazines as inhibitors of the enzyme CSNK2A has shown that the substitution pattern on the pyrazine ring is crucial for potency and selectivity. nih.gov For instance, a 4'-carboxyphenyl group at the 2-position of the pyrazine was identified as optimal for CSNK2A activity, with limited tolerance for other modifications at this site. nih.gov Conversely, the 6-position of the pyrazine ring offered more flexibility for modification to improve selectivity against other kinases like PIM3. nih.gov Introducing a 6-isopropoxyindole or an ortho-methoxy aniline (B41778) at this position resulted in analogs with nanomolar inhibitory concentrations against CSNK2A and significant selectivity over PIM3. nih.gov

In the context of antimalarial drug discovery, the replacement of a pyridine (B92270) core with a pyrazine core in a series of 3,5-diaryl-2-aminopyridines led to a novel class of potent oral antimalarials. nih.gov This highlights the favorable properties conferred by the pyrazine ring in this particular scaffold. However, further alterations to the pyrazine core or the 2-amino group in these analogs resulted in a loss of antimalarial activity, indicating a strict SAR for this series. nih.gov

The electronic properties of the pyrazine ring also play a significant role. The electrostatic potential of the pyrazine ring, which differs from that of benzene (B151609) or indole (B1671886) rings, has been implicated in its binding affinity at somatostatin (B550006) receptors. acs.org This suggests that the electron distribution within the pyrazine ring is a key factor in its molecular recognition by biological targets.

The following table summarizes the effects of various substituents on the pyrazine ring on the biological activity of this compound analogs.

Modification Site Substituent Observed Effect Target/Activity
2-position4'-CarboxyphenylOptimal for activityCSNK2A Inhibition
6-position6-IsopropoxyindoleNanomolar inhibition and 30-fold selectivity over PIM3CSNK2A Inhibition
6-positionortho-Methoxy anilinePotent inhibition and improved kinome-wide selectivityCSNK2A Inhibition
Core ReplacementPyrazine for PyridineIdentification of novel potent oral antimalarialsAntimalarial Activity

Variation of the Alanine (B10760859) Side Chain and N-Substitution

The alanine portion of this compound consists of a side chain and an N-terminus, both of which are amenable to modification to explore SAR. The side chain, in the context of amino acids, refers to the group attached to the α-carbon, which is C-3 and any higher numbered carbons and their substituents in the case of modified amino acids. qmul.ac.uk

N-substitution, the modification of the amino group, is another key area for SAR exploration. In the development of inhibitors for SLACK potassium channels, N-substitution on a pyrimidine (B1678525) core, a related heterocyclic system, was found to be critical for potency. mdpi.com Similarly, for 2,6-disubstituted pyrazine inhibitors of CSNK2A, modifications at the 6-position often involved different amino substituents, such as isopropylaminoindazole, which was found to be optimal for CSNK2A activity in initial studies. nih.gov However, subsequent modifications to an acylamine resulted in only weak activity, highlighting the sensitivity of this position to the nature of the N-substituent. nih.gov

The table below illustrates the impact of variations on the alanine side chain and N-substitution in related compound classes, providing insights into potential SAR for this compound analogs.

Modification Area Modification Type Observed Effect Compound Class/Target
N-SubstitutionIsopropylaminoindazoleOptimal for activity2,6-disubstituted pyrazine CSNK2A inhibitors
N-SubstitutionAcylamineWeak activity2,6-disubstituted pyrazine CSNK2A inhibitors
Side ChainAlanine to Glycine (B1666218)/SerinePosition and context-dependent effects on stabilityBarnase α-helices

Influence of Stereochemistry on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a fundamental role in the biological activity of chiral compounds like this compound. solubilityofthings.comijpsjournal.comnumberanalytics.com The specific spatial orientation of functional groups can significantly impact how a molecule interacts with its biological target, which is often a chiral macromolecule like a protein or nucleic acid. nih.gov

The differential effects of enantiomers are a well-established principle in pharmacology. For many drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. solubilityofthings.com This enantiomeric specificity arises from the fact that biological receptors and enzymes are themselves chiral and will interact differently with the two enantiomers of a chiral ligand. solubilityofthings.comnih.gov

In the context of amino acid derivatives, the stereochemistry at the α-carbon is particularly crucial. For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers exhibited significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective L-amino acid transport system. nih.gov This highlights that stereochemistry can affect not only target binding but also the absorption and distribution of a compound. nih.gov

Molecular modeling studies have further elucidated the structural and stereochemical requirements for efficient interaction with biological targets. For example, in the case of 3-Br-acivicin and its interaction with Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), stereochemistry was shown to influence the covalent binding and inactivation of the enzyme for certain subclasses of the inhibitors. nih.gov

The table below provides examples of how stereochemistry influences the biological activity of various compounds, underscoring its importance for this compound analogs.

Compound/Class Stereochemical Feature Observed Influence on Biological Activity
3-Br-acivicin Isomers(5S, αS) configurationEssential for significant antiplasmodial activity, likely due to stereoselective uptake. nih.gov
Chiral Drugs (General)Enantiomeric formCan lead to differences in therapeutic efficacy, potency, and side effect profiles. solubilityofthings.com
Antimicrobial 2,5-DiketopiperazinesStereoisomersDisplayed clear differences in solution structures and membrane interaction potentials, explaining variations in bioactivity. nih.gov

Correlation between Structural Features and Observed Biochemical Effects

The biochemical effects of this compound analogs are a direct consequence of their structural features. A comprehensive analysis of SAR data allows for the establishment of correlations between specific molecular modifications and the resulting biological activities.

For instance, in the development of 2,6-disubstituted pyrazines as CSNK2A inhibitors, a clear correlation was established between the substituent at the 2-position of the pyrazine ring and inhibitory potency. nih.gov The presence of a 4'-carboxyphenyl group at this position was consistently associated with high activity. nih.gov Similarly, modifications at the 6-position were directly correlated with selectivity against the PIM3 kinase. nih.gov

In the realm of antimalarial compounds, the replacement of a pyridine core with a pyrazine core led to a significant enhancement in oral antimalarial activity, demonstrating a positive correlation between this structural change and the desired therapeutic effect. nih.gov The 3,5-diaryl-2-aminopyrazine series showed impressive in vitro antiplasmodial activity, with IC50 values in the nanomolar range. nih.gov

Furthermore, the physicochemical properties of the analogs, which are determined by their structure, also correlate with their biological effects. For example, the lipophilicity and electronic properties of substituents can influence membrane permeability, target binding affinity, and metabolic stability. The correlation between the chemical structure, surface properties, and cytotoxicity has been demonstrated for N-acyl amino acid surfactants, where the length of the hydrocarbon chain was found to be a major determinant of both surface and toxicological parameters. nih.gov

The following table presents correlations between specific structural features and the observed biochemical effects for various classes of compounds, which can be extrapolated to the design of this compound analogs.

Structural Feature Correlated Biochemical Effect Compound Class/Target
4'-Carboxyphenyl at pyrazine 2-positionHigh inhibitory potencyCSNK2A Inhibitors
Substitution at pyrazine 6-positionSelectivity over PIM3 kinaseCSNK2A Inhibitors
Pyrazine core (vs. pyridine core)Enhanced oral antimalarial activity3,5-diaryl-2-aminopyridines
Length of hydrocarbon chainInfluences surface properties and cytotoxicityN-acyl amino acid surfactants

Rational Design Principles for Enhanced Biological Activity

The insights gained from SAR studies provide the foundation for the rational design of new this compound analogs with improved biological activity, selectivity, and pharmacokinetic properties. rsc.org Rational design strategies aim to predict and incorporate favorable structural modifications based on an understanding of the relationship between a molecule's structure and its function. nih.gov

One key principle is to identify and optimize the "pharmacophore," the essential set of structural features required for biological activity. For 2,6-disubstituted pyrazine CSNK2A inhibitors, the pharmacophore includes the pyrazine core with specific substitutions at the 2- and 6-positions. nih.gov Rational design would then focus on fine-tuning these substituents to maximize potency and selectivity.

Another important principle is the use of isosteric replacements, where a functional group is replaced by another group with similar steric and electronic properties. This can be used to improve properties such as metabolic stability or to probe the importance of a particular atom or group. For example, replacing a metabolically labile group with a more stable isostere can lead to drugs with improved pharmacokinetic profiles.

Computational modeling and structure-based drug design are also powerful tools in rational design. nih.gov If the three-dimensional structure of the biological target is known, computational methods can be used to predict how different analogs will bind and to design new molecules with improved binding affinity and selectivity. This approach can significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. nih.gov

The following table outlines some key rational design principles that can be applied to the development of this compound analogs.

Design Principle Description Application Example
Pharmacophore-based designIdentifying and optimizing the key structural features required for activity.Focusing on the 2,6-disubstituted pyrazine scaffold for CSNK2A inhibitors. nih.gov
Isosteric ReplacementSubstituting a functional group with another of similar size and electronic character to improve properties.Replacing a metabolically vulnerable ester with a more stable amide.
Structure-Based Drug DesignUsing the 3D structure of the target to design molecules with improved binding.Docking virtual libraries of pyrazine analogs into the active site of a target enzyme. nih.gov
Privileged Structure-Based DesignUtilizing molecular scaffolds that are known to bind to multiple biological targets.The pyrazine ring itself can be considered a privileged structure in certain contexts. mdpi.com

Future Research Directions and Potential Applications in Biochemical Research

Exploration of Novel Synthetic Routes and Scalable Production

Currently, there is a notable absence of published literature detailing specific synthetic routes for N-Pyrazin-2-ylalanine. While methods for creating related structures, such as N-(pyrazine-2-yl-carbonyl)-L-phenylalanine, have been documented, these processes are not directly applicable to the synthesis of this compound. google.comgoogle.com The development of a novel and efficient synthesis for this compound is a critical first step for enabling its broader study.

Future research in this area would likely focus on establishing a reliable and high-yield synthetic pathway. This could potentially involve the direct alkylation of alanine (B10760859) with a suitable pyrazinyl halide or through reductive amination of a pyrazinyl aldehyde or ketone with alanine. Key challenges will include ensuring regioselectivity on the pyrazine (B50134) ring and preventing side reactions.

Once a viable laboratory-scale synthesis is established, the subsequent challenge will be to develop a scalable production method. An ideal scalable process would utilize readily available starting materials, minimize the use of hazardous reagents and costly purification techniques like column chromatography, and be suitable for industrial-scale production. google.com The development of such a process is essential for making this compound accessible for extensive biochemical and pharmaceutical research.

Identification of New Biological Targets and Pathways

The biological targets and metabolic pathways associated with this compound have not yet been elucidated in published research. The pyrazine moiety is a component of various biologically active molecules, suggesting that this compound could potentially interact with a range of biological systems. nih.gov Pyrazine derivatives have been noted for their diverse pharmacological activities, which underscores the potential for this compound to have unexplored biological roles. mdpi.com

Future research should aim to identify the specific biological targets of this compound. This could be achieved through a variety of screening methods, including target-based assays against known enzymes and receptors, as well as broader phenotypic screening to identify its effects on cellular processes. Once a biological effect is observed, subsequent studies would be necessary to identify the specific molecular targets and signaling pathways involved. Understanding these interactions will be fundamental to uncovering the potential therapeutic or research applications of this compound.

Application as Biochemical Probes and Molecular Tools

There is currently no research available on the use of this compound as a biochemical probe or molecular tool. However, the pyrazine core is present in some fluorescent probes designed for cellular imaging. nih.gov This suggests a potential avenue for the future development of this compound-based tools.

To be utilized as a biochemical probe, this compound could be modified to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags. Such modifications would allow for the visualization and tracking of the molecule within biological systems, or for the identification of its binding partners through pull-down assays. The development of such probes would be contingent on a better understanding of the compound's own biological activities and targets. If this compound is found to bind to a specific protein or enzyme, labeled derivatives could become valuable tools for studying the function and localization of that target.

Development of this compound as Scaffolds for Bioactive Molecules

The potential of this compound as a chemical scaffold for the development of new bioactive molecules is an area ripe for exploration. The pyrazine ring is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. nih.gov The combination of the pyrazine heterocycle with an amino acid moiety in this compound provides a unique structural framework that could be systematically modified to create libraries of new compounds.

Future research could involve the chemical modification of the pyrazine ring, the carboxylic acid, or the amine group of the alanine portion of the molecule. These modifications could lead to the discovery of new compounds with a range of biological activities. The success of this approach would depend on the development of efficient synthetic methods to create a diverse set of derivatives for biological screening.

Table 1: Potential Modifications of the this compound Scaffold

Region of Modification Potential Chemical Changes Potential Impact on Bioactivity
Pyrazine Ring Substitution with various functional groups (e.g., halogens, alkyls, aryls) Altering binding affinity, selectivity, and pharmacokinetic properties
Alanine Carboxylic Acid Esterification, amidation Modulating solubility, cell permeability, and metabolic stability

Integration of Advanced Computational and Experimental Methodologies

The study of this compound would greatly benefit from the integration of advanced computational and experimental techniques. Currently, no specific computational studies on this compound have been published. Computational methods, such as molecular docking and quantum mechanics calculations, are powerful tools for predicting the potential biological targets of a molecule and for understanding its chemical properties. nih.govnih.gov

Future research should employ computational modeling to predict the binding of this compound to various protein targets. These in silico predictions can then guide experimental validation, making the search for biological activity more efficient. For instance, molecular docking studies could identify potential enzyme active sites that accommodate the this compound structure, which could then be tested experimentally through enzymatic assays. mdpi.com

Furthermore, advanced experimental techniques, such as high-throughput screening and proteomics, could be used to rapidly assess the biological effects of this compound and to identify its protein interaction partners on a larger scale. The combination of these computational and experimental approaches will be crucial for accelerating the discovery and development of any potential applications for this compound.

Q & A

Q. What are the key considerations for synthesizing N-Pyrazin-2-ylalanine, and how can researchers optimize reaction conditions?

  • Methodological Answer : Synthesis typically involves substituting the pyrazine moiety into the amino acid backbone. For example, L-phenylalanine derivatives are often synthesized via reactions with anhydrides or halides under anhydrous conditions. Researchers should use inert solvents (e.g., dichloromethane) and catalysts (e.g., triethylamine) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products. Monitoring reaction progress with TLC or HPLC ensures reproducibility .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound may be limited, general guidelines for structurally similar amino acid derivatives (e.g., N-Phthaloyl-L-phenylalanine) recommend wearing PPE (gloves, lab coats, goggles) and working in a fume hood. Avoid inhalation or skin contact. Store the compound in a cool, dry environment, and consult its Material Safety Data Sheet (MSDS) for hazard classification and disposal protocols .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of analytical techniques:
    • Nuclear Magnetic Resonance (NMR) : Confirm proton and carbon environments (e.g., pyrazine ring protons at δ 8.5–9.5 ppm).
    • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.
    • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% by area normalization).
      Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining stereochemistry. Researchers should grow high-quality crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement software (e.g., SHELX) calculates bond lengths and angles to confirm the spatial arrangement of the pyrazine and amino acid groups. Compare results with published analogs like N-(Pyrazin-2-yl)-4-toluidine for consistency .

Q. How should researchers address contradictions in bioactivity data for this compound across different in vitro assays?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability, concentration ranges). To resolve contradictions:
    • Replicate Experiments : Perform triplicate runs under identical conditions.
    • Control Standardization : Use reference compounds (e.g., cisplatin for cytotoxicity assays) to calibrate results.
    • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to evaluate significance. Document all protocols per NIH preclinical guidelines to ensure reproducibility .

Q. What computational approaches can predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions by simulating binding conformations and affinity scores. Parameterize the pyrazine ring’s electron-deficient nature to refine docking accuracy. Pair this with molecular dynamics simulations (e.g., GROMACS) to assess stability in physiological conditions. Validate predictions with experimental binding assays (e.g., SPR or ITC) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :
    • Scaffold Modifications : Systematically vary substituents on the pyrazine ring (e.g., methyl, hydroxyl groups).
    • Bioactivity Profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends.
    • Data Integration : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to correlate structural features with activity. Publish datasets in standardized formats (e.g., FAIR principles) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.